molecular formula C8H20Cl2N2O B2901760 trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride CAS No. 1390654-58-6

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride

Cat. No.: B2901760
CAS No.: 1390654-58-6
M. Wt: 231.16
InChI Key: JHOGSTYNERQTLO-FOMWZSOGSA-N
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Description

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Reduction of Pyrrolidine Derivatives: Starting with a pyrrolidine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: A pyrrolidine derivative can undergo substitution reactions with appropriate reagents to introduce the isopropyl and methoxy groups.

  • Chiral Resolution: The compound can be obtained as a single enantiomer through chiral resolution techniques, ensuring the trans configuration.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:

  • Batch Reactor Setup: The reaction is carried out in a batch reactor with controlled temperature and pressure conditions.

  • Reagent Addition: The necessary reagents, such as isopropyl chloride and methoxy groups, are added to the reactor.

  • Catalyst Use: Catalysts may be used to enhance the reaction rate and selectivity.

  • Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Nucleophiles such as alkyl halides, and electrophiles such as alkylating agents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted pyrrolidines or other derivatives.

Chemistry:

  • Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.

  • Chiral Catalyst: It can serve as a chiral catalyst in asymmetric synthesis reactions.

Biology:

  • Enzyme Inhibitor: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.

  • Biological Probe: It can be used as a biological probe to study enzyme-substrate interactions.

Medicine:

  • Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs.

  • Drug Delivery: It may be used in drug delivery systems to improve the bioavailability of certain medications.

Industry:

  • Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

  • Material Science: It has applications in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes or receptors, leading to the inhibition or activation of specific biological processes.

  • Pathways Involved: It may be involved in signaling pathways that regulate cellular functions, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride

  • trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

  • 1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone

  • 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness:

  • Structural Differences: The presence of the isopropyl group at the 1-position and the methoxy group at the 4-position distinguishes this compound from its similar counterparts.

  • Biological Activity: The specific arrangement of functional groups may result in unique biological activities and applications.

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-6(2)10-4-7(9)8(5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOGSTYNERQTLO-FOMWZSOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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